Methamidophos

Catalog No.
S598518
CAS No.
10265-92-6
M.F
C2H8NO2PS
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methamidophos

CAS Number

10265-92-6

Product Name

Methamidophos

IUPAC Name

[amino(methylsulfanyl)phosphoryl]oxymethane

Molecular Formula

C2H8NO2PS

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4)

InChI Key

NNKVPIKMPCQWCG-UHFFFAOYSA-N

SMILES

COP(=O)(N)SC

Solubility

Soluble in aliphatic chlorinated hydrocarbons, alcohols; slightly soluble in ether.
Solubility (g/l) at 20 °C in: isopropanol: >200; dichloromethane: >200; hexane: 0.1-1; toluene: 2-5
Readily sol in n-hexane, dichloromethane, 2-propanol, toluene
Miscible in water
Solubility in water: good

Synonyms

Methamidophos; Monitor; Monitor (insecticide); Nitofol; O,S-Dimethyl phosphoramidothioate; O,S-Dimethyl thiophosphoramide; Ortho 9006; Ortho Monitor; RE 9006; Sniper; Sundaphos; Tamaron; Methyl Phosphoramidothioate ((MeO)(MeS)P(O)(NH2)) (6CI,7CI); (±

Canonical SMILES

COP(=O)(N)SC

Environmental Impact Studies:

  • Researchers have investigated the impact of methamidophos on soil microbial communities. Studies have shown that it can decrease microbial biomass and alter the community composition, potentially affecting soil health and nutrient cycling. Source: Effect of methamidophos and urea application on microbial communities in soils as determined by microbial biomass and community level physiological profiles

Degradation Pathways:

  • Scientists are interested in understanding the breakdown of methamidophos in the environment. Research has identified various pathways by which microorganisms can degrade methamidophos, which helps assess its persistence and potential environmental risks. Source: Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways:

Toxicity Studies:

  • Some research has explored the potential health effects of methamidophos exposure in animal models. These studies have aimed to understand the mechanisms of its toxicity and identify potential risks associated with exposure. It is important to note that these studies are conducted under controlled laboratory conditions and may not directly translate to real-world scenarios.

Methamidophos is an organophosphate compound primarily used as an insecticide and acaricide in agriculture. It is derived from the proinsecticide acephate through N-deacylation and is known for its high toxicity to mammals, birds, and aquatic organisms. Methamidophos acts as a potent inhibitor of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in neurotoxic effects . The compound is classified by the World Health Organization as a Class 1b pesticide, indicating it is highly hazardous .

Methamidophos acts as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme essential for normal nerve impulse transmission. Methamidophos binds to the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine at nerve synapses, causing a cascade of effects including muscle twitching, paralysis, and respiratory failure.

Toxicity:

Methamidophos is highly toxic by all routes of exposure (ingestion, inhalation, and skin contact) []. Exposure can cause a range of acute cholinergic symptoms like nausea, vomiting, diarrhea, weakness, and seizures. Severe poisoning can be fatal [].

Environmental Impact:

Methamidophos is moderately persistent in the environment and can contaminate water sources through runoff []. This can pose a threat to aquatic life and potentially humans through bioaccumulation (accumulation in the food chain).

, particularly hydrolysis and oxidation. Under alkaline conditions, it is rapidly hydrolyzed, while it remains stable in acidic environments (pH 5). The half-life for hydrolysis can vary significantly depending on pH levels, with a notable breakdown occurring in alkaline conditions . The compound can also participate in oxidative bioactivation processes that yield more toxic metabolites resistant to reactivation by antidotes .

As a cholinesterase inhibitor, methamidophos disrupts normal neurotransmission by preventing the breakdown of acetylcholine. This leads to overstimulation of the nervous system, causing symptoms such as muscle twitching, respiratory distress, and potentially death in severe cases. The acute toxicity of methamidophos is reflected in its low LD50 values: approximately 21 mg/kg for male rats and 16 mg/kg for female rats . Chronic exposure has been linked to various health issues, raising concerns about its use in agricultural settings.

Methamidophos can be synthesized through several methods, primarily involving the deacylation of acephate. This process typically involves hydrolysis under controlled conditions to yield methamidophos as the primary product. Advanced synthetic routes may also incorporate oxidative steps to enhance yield and purity .

Studies have shown that methamidophos interacts with various biological systems beyond its target pests. For example, it has been observed to affect non-target species such as bees and fish, leading to significant ecological consequences. Research indicates that methamidophos can accumulate in food chains, raising concerns about human exposure through contaminated food products . Furthermore, interactions with other chemicals can influence its degradation rates and toxicity profiles.

Methamidophos shares structural similarities with several other organophosphate compounds. Below are some notable comparisons:

Compound NameChemical StructureToxicity LevelPrimary Use
AcephateOrganophosphateModerateInsecticide
ChlorpyrifosOrganophosphateHighInsecticide
MalathionOrganophosphateModerateInsecticide
ParathionOrganophosphateVery HighInsecticide
DimethoateOrganophosphateHighInsecticide

Uniqueness of Methamidophos:

  • Methamidophos is particularly noted for its rapid absorption and high toxicity compared to other organophosphates.
  • Its specific mechanism as a cholinesterase inhibitor is shared among organophosphates but manifests with varying degrees of potency across different compounds.
  • Unlike some alternatives like acephate, methamidophos has been phased out in many regions due to health risks associated with its use.

Physical Description

Methamidophos is a crystalline solid, technical product is off-white with a pungent odor. Used as an insecticide on a number of vegetables and on cotton. (EPA, 1998)
Colorless crystals with a mercaptan-like odor; [HSDB] Colorless to white solid with a strong odor of mercaptans; Formulated as technical/manufacturing use liquid and emulsifiable concentrate end-use-product; [Reference #2]
COLOURLESS CRYSTALS.

Color/Form

Colorless crystals
Crystals from ethe

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

141.00133667 g/mol

Monoisotopic Mass

141.00133667 g/mol

Boiling Point

Decomposes (EPA, 1998)
Decomposes on heating without boiling

Heavy Atom Count

7

Density

1.31 at 112.1 °F (EPA, 1998) - Denser than water; will sink
1.27 g/cu cm at 20 °C
Relative density (water = 1): 1.3

LogP

-0.8 (LogP)
log Kow = -0.8 @ 20 °C
-0.66

Odor

Mercaptan-like odor

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen, phosphorous and sulfur oxides/.
...50% is decomposed in 140 hr at 40 °C and pH 2, in 120 hr at 37 °C and pH 9.

Melting Point

112 °F (EPA, 1998)
44.9 °C
MP: 20-25 °C /Technical/
Melting point: 39-41 °C.
44 °C

UNII

8Z083FM94W

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/
The interaction with neural neuropathy target esterase and acetylcholinesterase in vivo of methamidophos, its resolved stereoisomers and five higher O-alkyl homologs has been examined along with the ability of these cmpd to cause organophosphorus induced delayed polyneuropathy in adult hens. For the lower homologs, acetylcholinesterase was more sensitive than neuropathy target esterase and it was impossible to achieve high inhibition of neuropathy target esterase in vivo without both prophylaxis and therapy against acute anticholinesterase effects; for the n-hexyl homolog high inhibition of neuropathy target esterase could be achieved without obvious anticholinesterase effects and spontaneous reactivation of inhibited acetycholinesterase was seen as in vitro. The maximum tolerated dose of L(-) methamidophos or of the ethyl- or isopropyl homologs did not inhibit neuropathy target esterase more than 60%, and surviving birds did not develop organophosphorus induced delayed polyneuropathy. The n-propyl, n-butyl and n-hexyl compounds caused typical organophosphorus induced delayed polyneuropathy at doses causing a peak of 70-95% inhibition of neuropathy target esterase in brain, spinal cord and sciatic nerve soon after dosing. Racemic methamidophos caused unusually mild organophosphorus induced delayed polyneuropathy associated with very high inhibition of neuropathy target esterase at doses estimated to be > 8 times the unprotected LD50 and the D-(+) isomer caused organophosphorus induced delayed polyneuropathy at about 5-7 times the LD50. Clinical effects correlated with histopathology in 19 out of 20 examined birds. In contrast to results of many previous studies with organophosphates and phosphonates, all these cases of organophosphorus induced delayed polyneuropathy were associated with formation of inhibited neuropathy target esterase which could be reactivated ex vivo by treatment of autopsy tissue with KF solution. It is not clear whether aging of inhibited neuropathy target esterase had occurred but with less associated stabilization of the enzyme-phosphorus bond or whether, even without aging, the unusual N-unsubstituted phosphoramidate caused sufficient disturbance in or near the neuropathy target esterase target to initiate the same degenerative process as that caused typically by generation of aged organophosphorylated neuropathy target esterase.
Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (micotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/
In a neuropathy target esterase (NTE) study in hens, inhibition of NTE activity in the brain was: 66% at twice the LD50 (50 mg/kg) for Methamidophos (+/-) with 89% of the inhibited NTE being reactivated in an unmodified (unaged) form. For the Methamidophos (+) isomer, NTE was inhibited 98% at ten times the LD50 (400 mg/kg) with 86% of the inhibited NTE being reactivated in an unaged form. For the Methamidophos (-) isomer, NTE was inhibited by 58-84% at five times the LD50 (400 mg/kg) with 27% of the inhibited NTE being reactivated in an unaged form. Approximately 73% of the inhibited NTE was modified (aged). Based on the marked percentage of aged NTE, the (-) isomer could be considered a possible trigger for organophosphorus esterase-induced delayed polyneuropathy (OPIDP).

Vapor Pressure

0.0003 mmHg at 86 °F (EPA, 1998)
0.000035 [mmHg]
4.7 mPa (3.5X10-5 mm Hg) at 25 °C
Vapor pressure, Pa at 20 °C: 0.002

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

10265-92-6
65960-97-6
115182-35-9

Absorption Distribution and Excretion

In rats and farm animals, radiolabelled methamidophos was absorbed rapidly and distributed uniformly among all organs and tissues. More than half of the radioactivity was rapidly eliminated from the body, mainly via urine and respiratory air. Radioactivity remaining in the animal was incorporated into endogenous compounds (carbon-1 pool) and eliminated with the natural turnover of these compounds.
Organophosphates are efficiently absorbed by inhalation, ingestion, and skin penetration. /Organophosphate pesticides/
In a metabolism study, female Sprague Dawley rats received single oral doses of 0.16-0.19 mg (0.43-0.51 uC, respectively) of radiolabeled Monitor technical (S-methyl- 14C Methamidophos, 99.5%) and were sacrificed 5-9 days after treatment. Urine, feces and CO2 were collected twice daily and brain, kidney, liver, heart, spleen, femur bone, blood and fat were analyzed for radioactivity. For studies with the 32P-labeled test substance, groups of two male and two female Sprague Dawley rats were preconditioned for 2 weeks with 0.5 mg/kg nonradioactive Monitor technical followed by daily dosing with 0.21 mg (2.72 uC) of radiolabeled Monitor technical (32P Methamidophos, 99.5%) for 1, 3, 7, 14, 21 or 28 days. Urine and feces were collected and the distribution of radioactivity was assessed in kidney, liver, heart, muscle (from the carcass) and carcass fat. Monitor technical was rapidly degraded and/or eliminated within the first 24 hr post dosing. In the 14C studies, 60% of the radioactivity was detected in CO2 and 11% in urine. Fecal excretion of radiolabel was low. In the 32P studies, 70% of the radioactivity was detected in the urine. Fecal excretion of the 32P radiolabel was initially low (2-3%) but increased 3-21 days post dosing (8-21%). The identified metabolites in the urine (O,S-dimethyl- phosphorothioate, methyl dihydrogen phosphate and phosphoric acid) are not considered to be ChE inhibitors. The content of Monitor technical in tissue 14 days post-treatment was <0.004 ppm. There was no difference in the rate of metabolism, excretion or nature of the metabolites between males and females.

Metabolism Metabolites

In a metabolism study, /in which/ female Sprague Dawley rats received single oral doses of 0.16-0.19 mg (0.43-0.51 uC, respectively) of radiolabeled Monitor technical (S-methyl- 14C Methamidophos, 99.5%)...identified metabolites in the urine /were/ O,S-dimethyl- phosphorothioate, methyl dihydrogen phosphate and phosphoric acid... . ...There was no difference in the rate of metabolism, excretion or nature of the metabolites between males and females.
Compound is a metabolite of orthene.
None of the metabolites formed in plants and animals is considered toxic.
Metabolism in the rat was by deamination and demethylation.
For more Metabolism/Metabolites (Complete) data for METHAMIDOPHOS (6 total), please visit the HSDB record page.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Methamidophos

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

REACTION OF SODIUM METHYL PHOSPHOROAMIDOTHIOATE AND DIMETHYL SULFATE
Methamidophos is prepared by isomerization of O,O-dimethylthiophosphamidate.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Methamidophos (technical grade) as Class IB: highly hazardous; Main Use: insecticide. According to the PIC /Prior Informed Consent/ Convention, export of /Methamidophos/ can only take place with the prior informed consent of the importing Party. ...(further information can be found at: http://www.pic.int/).
/Methamidophos/ is an acaricide and insecticide effective against a broad range of insect pests on many crops. It is systemic in action when applied to the base or trunk of deciduous trees ...At 0.5-1 kg/ha, its contact effectiveness persists for 7-21 days.
Incompatibilities: Compatible with most pesticides including oil sprays but mixing with alkaline sprays such as lime sulfur or bordeaux mixture should be avoided.
Systemic insecticide and acaricide with contact and stomach action. Cholinesterase inhibitor.

Analytic Laboratory Methods

Method: NIOSH 5600, Issue 1 Organophosphorus Pesticides; Analyte: Methamidophos; Matrix: Air; Estimated Level of Detection: 0.6 ug/sample.
Method: AOAC 992.01, Methamidophos in Technical Products and Pesticide Formulations, Liquid Chromatographic Method; Analyte: Methamidophos; Matrix: Soluble liquid concentrate formulations.
Analysis of products: By titration after hydrolysis, IR spectrometry, or GLC.
Residues determined by glc with FID.

Storage Conditions

...Concentrates... should not be stored in mild steel containers.
...Keep container closed. ...
Provision to contain effluent from fire extinguishing. Separated from food and feedstuffs. Dry. Keep in a well-ventilated room.

Interactions

Because different classes of enzymes may be inhibited, the effects of organophosphorus pesticide poisoning may be complex and potentially at least could involve interactions with drugs as well as with other pesticides or chemicals. Potentiation may also involve solvents or other components of formulated pesticides. Certain drugs such as phenothiazines, antihistamines, CNS depressants, barbiturates, xanthines (theophylline), aminoglycosides and parasympathomimetic agents are to be avoided because of increased toxicity. /Organophosphorus pesticides/

Stability Shelf Life

STABLE AT AMBIENT TEMP... .
Stable at pH 3-8. Hydrolyzed in acids and alkalis.

Dates

Modify: 2023-08-15

Detection of organophosphorus pesticides by nanogold/mercaptomethamidophos multi-residue electrochemical biosensor

Guozheng Zhao, Binhua Zhou, Xiuwen Wang, Jian Shen, Bo Zhao
PMID: 33735695   DOI: 10.1016/j.foodchem.2021.129511

Abstract

Based on the successful synthesis of mercaptomethamidophos as a substrate, a novel nanogold/mercaptomethamidophos multi-residue electrochemical biosensor was designed and fabricated by combining nanoscale effect, strong Au-S bonds as well as interaction between acetylcholinesterase (AChE) and mercaptomethamidophos, which can simultaneously detect 11 kinds of organophosphorus pesticides (OPPs) and total amount of OPPs using indirect competitive method. Electrochemical behavior of the modified electrode was characterized by differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS). The AChE concentration and incubation time were optimized at 37.4 °C to achieve the best detection effect. This biosensor exhibits excellent electrochemical properties with a wider linear range of 0.1 ~ 1500 ng·mL
, lower detection limit of 0.019 ~ 0.077 ng·mL
, better stability and repeatability, which realizes the rapid detection of total amount of OPPs, and can simultaneously detect a large class of OPPs rather than one kind of OPP. Two OPPs (trichlorfon, dichlorvos) were detected in actual samples of apple and cabbage and achieved satisfactory test results.


Effect of Agrochemical Exposure on Schistosoma mansoni Cercariae Survival and Activity

Devin K Jones, David D Davila, Karena H Nguyen, Jason R Rohr
PMID: 32335939   DOI: 10.1002/etc.4732

Abstract

Singular use of activity assays or staining dyes to assess pathogen agrochemical tolerance can underestimate tolerance if pesticides cause sublethal effects. We exposed Schistosoma mansoni cercariae, the aquatic life stage of this trematode that infects humans, to 4 insecticides at 5 concentrations using a 24-h time-to-death assay. We used Trypan blue dye, which stains dead tissue, and activity assays simultaneously to discriminate dead from live but paralyzed individuals. Whereas cypermethrin, deltamethrin, and dimethoate exposure did not affect cercariae at any ecologically relevant concentrations, methamidophos exposure increased survival of cercariae compared with those in the controls. This was because methamidophos-induced paralysis reduced cercarial activity and thus energy expenditures, extending the lifespan of this short-lived parasite that causes human schistosomiasis. These findings highlight that sublethal effects should be considered when pesticide effects on disease are under investigation. Environ Toxicol Chem 2020;39:1421-1428. © 2020 SETAC.


Biodegradation of acephate by Bacillus paramycoides NDZ and its degradation pathway

Jianjun Ren, Chongqing Wang, Huhetaoli, Chunyu Li, Bo Fan, Dongze Niu
PMID: 32951077   DOI: 10.1007/s11274-020-02931-1

Abstract

Acephate is widely used in agriculture, but its poisonous metabolites and poor sorption characteristics make it a serious environmental pollutant and toxicant to human health. To screen novel bacteria for biodegradation of acephate and uncover its degradation pathway, a strain called NDZ that is capable of utilizing acephate as a sole carbon and energy source was isolated from severely contaminated cultivated land. The bacterium was identified as Bacillus paramycoides based on 16S rDNA sequence analyses. The growth and degradation capacities of B. paramycoides NDZ under different conditions were studied using optical density at 600 nm (OD
) and high-performance liquid chromatography (HPLC). The results showed that B. paramycoides NDZ can grow well with acephate as its sole carbon source (OD
= 0.76), and degraded about 76% of acephate in mineral salt medium with an initial concentration of 500 mg/L within 48 h. The results of response surface methodology revealed the optimal conditions for degradation was 36 ℃ and pH 6.85 with 526 mg/L acephate. Gas chromatography-mass spectrometry showed that methamidophos was the main metabolite of B. paramycoides NDZ, different from the degradation products of high-temperature steam (121 °C, 103 kPa). Based on the detection of this intermediate, we inferred that acephate was degraded to methamidophos through hydrolysis of the amide linkage, after which methamidophos was degraded to some small molecules, which can be metabolized easily by the bacterium. In summary, B. paramycoides NDZ is a potentially useful bacterium for acephate degradation and remediation of contaminated soils.


Short- and long-term exposure to methamidophos impairs spermatogenesis in mice

Renata Karine de Carvalho, Thamyres Cunha Rodrigues, Walter Dias Júnior, Gabriela Marques Pereira Mota, Monica Levy Andersen, Renata Mazaro E Costa
PMID: 32405287   DOI: 10.1016/j.repbio.2020.05.003

Abstract

Methamidophos (MET) is a pesticide that has toxic properties, including effects on fertility. This study aimed to assess the joint action of treatment time and exposure to methamidophos on the male reproductive system. MET was orally administered to adult male Swiss mice at a dose of 0.004 mg.kg
for 15 and 50 consecutive days. The following parameters were evaluated: weight of reproductive organs, spermatogenesis, sperm and Sertoli cell count, daily sperm production and sperm transit time. Short-term exposure to methamidophos induced a decrease in epididymal weight. The frequency of stages V-VI of spermatogenesis increased and the frequency of stage IX decreased. In the epididymis, sperm transit time (caput/corpus) was reduced and the relative sperm number (cauda) increased. Long-term exposure induced an increase in the frequencies of stages I-IV and V-VI and decreased the stages VII-VIII and IX. The number of Sertoli cells with evident nucleoli was reduced in both exposures. These results confirm the reproductive toxicity of MET.


Evaluating Hemolytic and Photo Hemolytic Potential of Organophosphorus by In Vitro Method as an Alternative Tool Using Human Erythrocytes

Ana L G Soria, Fabiola R Ramirez, Alberto B Pliego, Héctor R D Guadarrama, Guadalupe P M Farrera, Gilberto Y Angel, Juan C V Chagoyán, Raafat M M Gomaa, Esvieta Tenorio-Borroto
PMID: 32101124   DOI: 10.2174/1568026620666200226104029

Abstract

The present study aims to determine the phototoxic and haemolytic activity of organophosphorus. The use of alternative in vitro assays with human erythrocytes is suggested to predict the polluting effect of these products on health.
Human erythrocytes from Toluca Blood Bank were used. Sodium dodecyl sulfate was employed as a positive control. Additionally, the haemolysis percentage of three organophosphate (Acetate, Chlorpyrifos, Malathion, Methamidophos, Methyl Parathion) induced photo haemolysis formulated with surfactants on a concentration of 2 x 109 erythrocytes were evaluated. Finally, the products were classified as irritant or phototoxic.
Results showed that the HC50 red blood cells were similar for each organophosphate (Malathion and Methamidophos) indicating very irritant action with ratio classification (L/D) of 0.041 and 0.053, respectively. On the other hand, Chlorpyrifos was classified as an irritant with L/D= 0.14. On the other hand, the HC50 obtained photo hemolysis assays irradiated red blood cells was similar for each organophosphate (Acetate, Chlorpyrifos, Malathion, Methamidophos, Methyl Parathion) indicating no phototoxic action.
As a conclusion, it can be said that the parameters of haemolysis and denaturation of proteins are good indicators to classify organophosphorus formulated with surfactants as irritating or phototoxic.


A Flexible Acetylcholinesterase-Modified Graphene for Chiral Pesticide Sensor

Yunpeng Zhang, Xiaotong Liu, Shi Qiu, Qiuqi Zhang, Wei Tang, Hongtao Liu, Yunlong Guo, Yongqiang Ma, Xiaojun Guo, Yunqi Liu
PMID: 31448915   DOI: 10.1021/jacs.9b05724

Abstract

Sensors based on graphene are promising devices for chemical and biological detection owing to their high sensitivity, biocompatibility, and low costs. However, for chiral recognition, which is very important in biological systems, graphene sensors remain unable to discriminate enantiomers. Here, using chiral pesticide molecules as an example, we realized a highly sensitive graphene chiral sensor by modification with acetylcholinesterase (AChE). Quantum chemical simulations indicate that the inhibition effect of the enantiomer on AChE was transferred to graphene, which allowed for the electrical detection of chiral molecules. Under an operating voltage of 1 V, the sensitivity of the device reached 0.34 μg/L and 0.32 μg/L for (+)/(-)-methamidophos, respectively, which is much higher than by circular dichroism (6.90 mg/L and 5.16 mg/L, respectively). Furthermore, real-time, rapid detection was realized by combining with smartphones and wireless transmission.


Postmortem distribution of acephate and its metabolite methamidophos in body fluids and organ tissues of an intoxication case

Tatsunori Takayasu, Hiroki Yamamoto, Yuko Ishida, Mizuho Nosaka, Yumi Kuninaka, Emi Shimada, Mariko Kawaguchi, Akihiko Kimura, Toshikazu Kondo
PMID: 31000354   DOI: 10.1016/j.forsciint.2019.02.015

Abstract

We herein report an intoxication case caused by the ingestion of the pesticide Ortoran
, which consists of 50% acephate aqueous solution. A man in his 60 s was found dead in his car with a 100-mL bottle containing approximately 50 mL of Ortoran
. In a gas chromatography - mass spectrometry (GC-MS) screening test, acephate and its metabolite methamidophos were qualitatively detected in his stomach contents. The amounts of acephate and methamidophos (μg/g) in the extract of each body fluid or organ tissue were measured using GC-MS and were as follows: 35.8, 2.84 (heart blood); 44.0, 2.26 (peripheral blood); 2,240, 2.79 (urine); 53.1, 8.91 (brain occipital lobe); 43.7, 2.95 (liver); 102.3, 8.02 (right kidney); and 5450, 22.9 (stomach contents). Based on these results and autopsy findings, the cause of death was concluded to be acute fatal intoxication caused by the pesticide containing acephate and its active metabolite, methamidophos. Concentration ratios between acephate and methamidophos in each body fluid and organ tissue showed higher relative concentrations of brain methamidophos to acephate than those of other organ tissues. A high relative concentration of brain methamidophos may contribute to the intoxication of acephate in humans.


Method development for simultaneous determination of polar and nonpolar pesticides in surface water by low-temperature partitioning extraction (LTPE) followed by HPLC-ESI-MS/MS

André Luis Correa de Barros, Cíntia Grossi de Abreu, Camila Cristina Rodrigues Ferreira da Cunha, Daniel Aparecido da Silva Rodrigues, Robson José de Cássia Franco Afonso, Gilmare Antônia da Silva
PMID: 31482525   DOI: 10.1007/s11356-019-06286-5

Abstract

During this research, chemometric approaches were applied for optimization of the low-temperature partitioning extraction (LTPE) for the simultaneous analysis of the pesticides: acephate, difenoconazole, fenamidone, fluazifop, fluazinam, methamidophos, and thiamethoxam from surface water samples and determination by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry. It was used the 2
full factorial and the Doehlert experimental designs. The extraction technique was optimized by evaluating the effects of the three variables: sample pH, ionic strength (addition of Na
HPO
), and organic solvent volume. Considering the interest to find an optimal condition for all analytes simultaneously, the best extraction parameters found were as follows: pH = 5.33, concentration of Na
HPO
= 0.0088 mol L
and organic phase volume = 4.5 mL. The optimized methodology showed LOD and LOQ levels from 0.33 to 8.13 ng L
and from 1.09 to 26.84 ng L
, respectively. The recovery values ranged from 38.37 and 99.83% and the RSD values varied from 2.33 to 18.92%. The method was applied to surface water analysis sampled in areas with intensive agricultural practices in Ouro Branco City, Minas Gerais, Brazil. The difenoconazole was detected in concentrations between 12.53 and 94.76 ng L
.


Chronic pesticide mixture exposure including paraquat and respiratory outcomes among Colombian farmers

Sonia Díaz-Criollo, Marien Palma, Andrés A Monroy-García, Alvaro J Idrovo, David Combariza, Marcela E Varona-Uribe
PMID: 30996154   DOI: 10.2486/indhealth.2018-0111

Abstract

This study explored the potential association between chronic exposure to pesticide mixtures including paraquat and respiratory outcomes among Colombian farmers. Sociodemographic and occupational data, respiratory symptoms and spirometric data were collected. Paraquat in spot urine samples were quantified with solid-phase extraction high-performance liquid chromatography. Multiple Poisson regressions with robust variance were used to determine factors associated with respiratory outcomes. Profiles of pesticide mixtures used were identified among 217 farmworkers, but profenofos and methamidophos-based mixtures were more frequent. Chronic paraquat exposure was slightly associated with self-reported asthma (PR: 1.06; 95% CI 1.00 to 1.13). Different pesticide mixtures were associated with flu, thoracic pain, allergic rhinitis, and obstructive pattern in spirometry. Although acute exposure to paraquat is low among Colombian farmers participating in the study, associations between respiratory outcomes and chronic pesticide mixtures exposure including profenofos, methamidophos or glyphosate require further specific studies.


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